molecular formula C9H9F2N3 B1452195 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine CAS No. 1053656-20-4

2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine

Cat. No.: B1452195
CAS No.: 1053656-20-4
M. Wt: 197.18 g/mol
InChI Key: YQCIBXFRZZFWPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine consists of a benzoimidazole ring, which is a fused benzene and imidazole ring, with two fluorine atoms attached at the 5 and 6 positions . An ethylamine group is attached to the 2 position of the benzoimidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H9F2N3) and molecular weight (197.18 g/mol). Additional properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Antimicrobial Properties

Benzimidazole derivatives, closely related to 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine, have been extensively studied for their potential antimicrobial properties. Salahuddin et al. (2017) synthesized a series of compounds related to benzimidazole and tested them for antimicrobial activity. Their findings suggest that certain derivatives exhibit significant activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Photovoltaic and Material Applications

Benzimidazole derivatives have also found applications in material sciences, particularly in the development of photovoltaic devices. Song et al. (2016) explored the use of a new acceptor unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, for synthesizing conjugated polymers for organic photovoltaics (OPVs). The introduction of the electron-withdrawing fluorine atom in the benzimidazole unit aimed to enhance the HOMO and VOC of the polymer, indicating the relevance of such derivatives in improving photovoltaic properties (Song et al., 2016).

Crystallographic and Structural Analysis

Benzimidazole compounds have been used in structural studies to understand the molecular conformation and arrangement. Ozbey et al. (2001) conducted a crystallographic study on a benzimidazole derivative to establish the molecule's conformation. This type of research is crucial for understanding the molecular structure and potential interactions of benzimidazole derivatives, which can inform their applications in various scientific fields (Ozbey et al., 2001).

Safety and Hazards

According to the safety data sheet, 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if skin or eye contact occurs .

Properties

IUPAC Name

2-(5,6-difluoro-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCIBXFRZZFWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine

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